molecular formula C6H12O4 B8120476 D-Tyvelose CAS No. 554-04-1

D-Tyvelose

Cat. No. B8120476
CAS RN: 554-04-1
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-OEXCPVAWSA-N
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Description

D-Tyvelose is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Tyvelose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tyvelose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Trichinellosis Diagnosis and Parasite Invasion : D-Tyvelose is a component of TSL-1 antigens in Trichinella, playing a crucial role in the parasite's invasion of the intestinal epithelium. These antigens, containing D-tyvelose, are ideal for improving serodiagnostic techniques for trichinellosis detection (Bolás‐Fernández & Corral Bezara, 2006).

  • Enzymatic Biosynthesis : The enzyme tyvelose epimerase is crucial for D-Tyvelose biosynthesis, catalyzing the conversion of CDP-d-paratose to CDP-d-tyvelose. This process is significant in the biosynthesis pathway of tyvelose in organisms like Salmonella typhi (Koropatkin, Liu, & Holden, 2003).

  • Immunotherapy and Glycan Antigens : D-Tyvelose creates unique epitopes in Trichinella spiralis glycan antigens, making it a potential target for immunotherapy. The terminal beta-linked tyvelose in these antigens is particularly significant (Ellis et al., 1997).

  • Anomeric Configuration Determination : The synthesized D-Tyvelose epitopes assist in determining the anomeric configuration of tyvelose residues in Trichinella spiralis glycan, offering insights into the structural aspects of these carbohydrates (Probert, Zhang, & Bundle, 1996).

  • Biological Activities in Salmonella : In Salmonella and Pasteurella pseudotuberculosis, the synthesis of CDP-tyvelose from CDP-paratose potentially impacts Salmonella immunology, indicating its role in bacterial pathogenicity (Matsuhashi, 1966).

  • Role in Salmonella Strains : Tyvelose is the immunodominant sugar for certain Salmonella strains, underscoring its importance in bacterial antigenicity and immune response (Nghiêm, Bagdian, & Staub, 1967).

properties

IUPAC Name

(3S,5S,6R)-6-methyloxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWIZMAJMNPMJ-OEXCPVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296895
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tyvelose

CAS RN

554-04-1
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dideoxy-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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